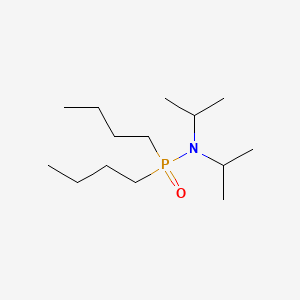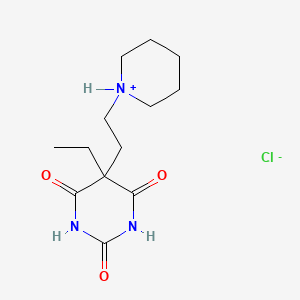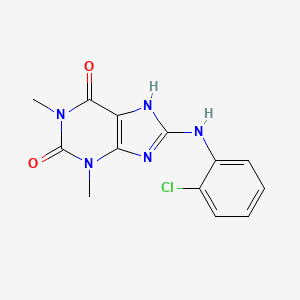
Theophylline, 8-(o-chloroanilino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline itself is a methylxanthine drug used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the o-chloroanilino group modifies its properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of Theophylline, 8-(o-chloroanilino)- typically involves the chlorination of theophylline at the 8th position. One common method uses N-chlorosuccinimide as the chlorinating agent, which is preferred over chlorine gas due to its lower toxicity and environmental impact . The reaction is carried out in an aqueous phase, which further enhances the safety and environmental friendliness of the process. The yield of this method is reported to be between 88-90%, with a high purity of over 99% .
Chemical Reactions Analysis
Theophylline, 8-(o-chloroanilino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a wide range of substituted theophylline derivatives.
Scientific Research Applications
Theophylline, 8-(o-chloroanilino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various theophylline derivatives.
Biology: The compound is studied for its effects on cellular processes, particularly those involving adenosine receptors.
Industry: It is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Theophylline, 8-(o-chloroanilino)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs . Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and anti-inflammatory effects .
Comparison with Similar Compounds
Theophylline, 8-(o-chloroanilino)- is similar to other methylxanthine derivatives such as:
Theophylline: The parent compound, primarily used as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant and diuretic effects.
What sets Theophylline, 8-(o-chloroanilino)- apart is its specific modification with the o-chloroanilino group, which can alter its pharmacokinetic and pharmacodynamic properties, making it a unique compound for research and potential therapeutic applications .
Properties
CAS No. |
5429-34-5 |
|---|---|
Molecular Formula |
C13H12ClN5O2 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
8-(2-chloroanilino)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)19(2)13(18)21)16-12(17-10)15-8-6-4-3-5-7(8)14/h3-6H,1-2H3,(H2,15,16,17) |
InChI Key |
WNYQXOIYVOXWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
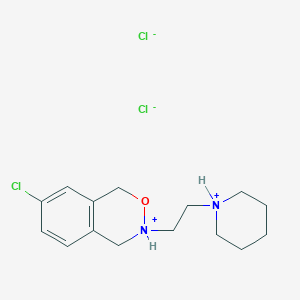
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)
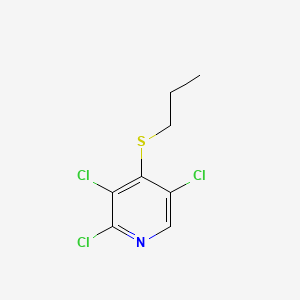
![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
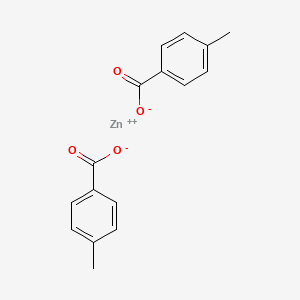
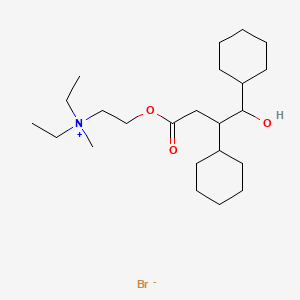
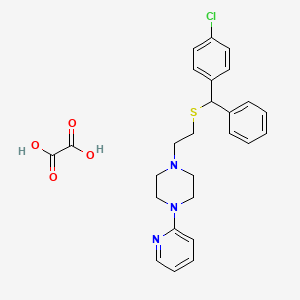
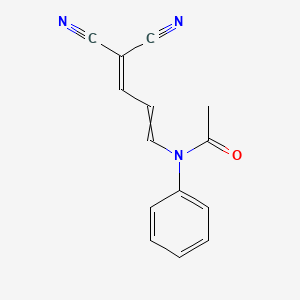
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)

